An In-Depth Technical Guide to Anidulafungin-d11: Structure, Properties, and Application in Bioanalysis
An In-Depth Technical Guide to Anidulafungin-d11: Structure, Properties, and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Anidulafungin-d11, a deuterated isotopologue of the potent antifungal agent Anidulafungin. Designed for professionals in pharmaceutical research and development, this document delves into the chemical structure, molecular properties, and critical applications of this stable isotope-labeled compound, with a particular focus on its role as an internal standard in quantitative bioanalysis.
Introduction: The Significance of Anidulafungin and Isotopic Labeling
Anidulafungin is a semi-synthetic echinocandin antifungal drug renowned for its efficacy against a broad spectrum of Candida and Aspergillus species.[1][2][3] Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][4] This targeted action against a component absent in mammalian cells contributes to its favorable safety profile.[2]
The development and validation of robust bioanalytical methods are paramount for characterizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of therapeutic agents like Anidulafungin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Anidulafungin-d11, is a critical component of these methodologies, ensuring the accuracy and precision of quantitative results by compensating for variations in sample preparation and instrument response.
Chemical Structure and Physicochemical Properties
Chemical Structure of Anidulafungin and Anidulafungin-d11
Anidulafungin is a complex cyclic lipopeptide. Its structure consists of a cyclic hexapeptide core with a lipophilic N-acyl side chain.[5] The deuterated analog, Anidulafungin-d11, is structurally identical to Anidulafungin, with the exception of eleven hydrogen atoms being replaced by deuterium atoms. Based on the available chemical information, these deuterium atoms are located on the pentyl group of the terphenyl side chain.[6]
Caption: Chemical structures of Anidulafungin and its deuterated analog, Anidulafungin-d11.
Molecular Formula and Molecular Weight
The incorporation of eleven deuterium atoms results in a corresponding increase in the molecular weight of Anidulafungin-d11 compared to its non-labeled counterpart. This mass difference is fundamental to its utility as an internal standard in mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Anidulafungin | C₅₈H₇₃N₇O₁₇ | 1140.24 |
| Anidulafungin-d11 | C₅₈H₆₂D₁₁N₇O₁₇ | 1151.33 |
Synthesis of Anidulafungin and its Deuterated Analog
Anidulafungin is produced through a semi-synthetic process.[7][8] The synthesis begins with the fermentation of Aspergillus nidulans to produce Echinocandin B.[8] The linoleoyl side chain of Echinocandin B is then enzymatically cleaved. Following this deacylation, a synthetic side chain is chemically attached to the cyclic peptide core to yield Anidulafungin.
For the synthesis of Anidulafungin-d11, a deuterated precursor for the lipophilic side chain is utilized in the final chemical acylation step. Specifically, a deuterated pentyloxy-terphenyl carboxylic acid would be activated and coupled to the deacylated Echinocandin B core. This targeted introduction of deuterium ensures the specific labeling of the desired positions.
Caption: Generalized workflow for the semi-synthesis of Anidulafungin-d11.
Application of Anidulafungin-d11 in Bioanalytical Methods
The primary application of Anidulafungin-d11 is as an internal standard in LC-MS/MS-based bioanalytical methods for the quantification of Anidulafungin in biological matrices, such as plasma.[] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for simultaneous detection and differentiation by the mass spectrometer.
Experimental Protocol: Quantification of Anidulafungin in Human Plasma
The following is a representative protocol for the quantification of Anidulafungin in human plasma using Anidulafungin-d11 as an internal standard. This protocol is based on established and validated methods.[]
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add 300 µL of a working solution of Anidulafungin-d11 (internal standard) in methanol. For blank samples, add 300 µL of methanol without the internal standard.
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a new tube and dilute with 600 µL of 50 mM ammonium acetate (pH 4.0).
-
Centrifuge the diluted supernatant before injection into the LC-MS/MS system.
2. Liquid Chromatography Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C8 column (e.g., BDS Hypersil C8, 2.1 x 100 mm, 5 µm).[]
-
Mobile Phase A: 0.1% formic acid in water.[]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[]
-
Flow Rate: A gradient flow rate, typically ranging from 0.1 to 0.5 mL/min.[]
-
Injection Volume: 10 µL.[]
3. Mass Spectrometry Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-).[]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Anidulafungin | 1138.6 | 898.5 |
| Anidulafungin-d11 | 1149.6 | 909.7 |
| Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. |
4. Data Analysis:
-
The concentration of Anidulafungin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations of Anidulafungin.
Caption: A typical workflow for the bioanalysis of Anidulafungin using Anidulafungin-d11.
Conclusion
Anidulafungin-d11 is an indispensable tool for the accurate and precise quantification of Anidulafungin in biological matrices. Its synthesis through the incorporation of a deuterated side chain ensures its suitability as an internal standard for LC-MS/MS applications. The use of Anidulafungin-d11 in validated bioanalytical methods provides the high-quality pharmacokinetic data necessary for the continued development and clinical application of this important antifungal agent. This guide has provided a detailed overview of its chemical properties and a practical protocol for its use, serving as a valuable resource for researchers and scientists in the field of drug development.
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